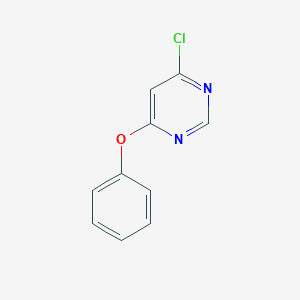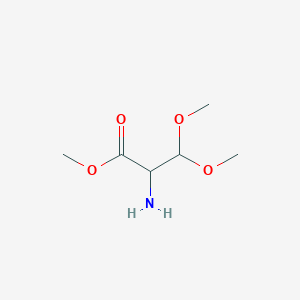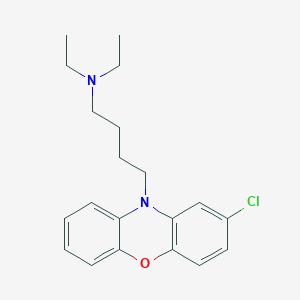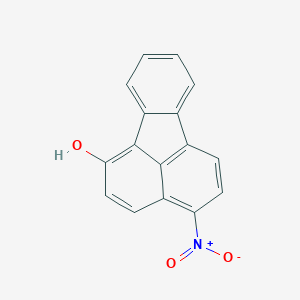
3-Nitrofluoranthen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrofluoranthen-6-ol is a chemical compound that is widely used in scientific research. It belongs to the family of nitroaromatic compounds and is known for its unique properties.
Mécanisme D'action
The mechanism of action of 3-Nitrofluoranthen-6-ol is not fully understood. However, it is believed that the compound interacts with biomolecules such as proteins and DNA through non-covalent interactions. The compound is also known to undergo photochemical reactions, which can lead to the formation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
3-Nitrofluoranthen-6-ol has been shown to have a variety of biochemical and physiological effects. The compound has been shown to interact with proteins and DNA, altering their structure and function. It has also been shown to induce oxidative stress and DNA damage. In addition, the compound has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Nitrofluoranthen-6-ol in lab experiments is its fluorescent properties. The compound is highly fluorescent, making it easy to detect and measure. However, the compound is also known to be toxic, which can limit its use in certain experiments. In addition, the compound can undergo photochemical reactions, which can complicate experiments.
Orientations Futures
There are many future directions for research involving 3-Nitrofluoranthen-6-ol. One area of research is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor properties. Another area of research is the investigation of the compound's interactions with proteins and DNA, which could lead to new insights into the mechanisms of enzyme-catalyzed reactions. Finally, the compound's fluorescent properties could be used to develop new imaging techniques for studying biological systems.
Méthodes De Synthèse
The synthesis of 3-Nitrofluoranthen-6-ol is a complex process that involves several steps. The most common method for synthesizing this compound is the nitration of fluorene with a mixture of nitric and sulfuric acid. The resulting nitrofluorene is then reduced with sodium borohydride to form 3-Nitrofluoranthen-6-ol.
Applications De Recherche Scientifique
3-Nitrofluoranthen-6-ol is widely used in scientific research as a fluorescent probe. It is used to study the binding of proteins and DNA, as well as to investigate the mechanisms of enzyme-catalyzed reactions. The compound is also used in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
115664-55-6 |
|---|---|
Nom du produit |
3-Nitrofluoranthen-6-ol |
Formule moléculaire |
C16H9NO3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
4-nitrofluoranthen-1-ol |
InChI |
InChI=1S/C16H9NO3/c18-14-8-6-12-13(17(19)20)7-5-11-9-3-1-2-4-10(9)16(14)15(11)12/h1-8,18H |
Clé InChI |
SHZBVUCXEFDDAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=C(C=CC4=C(C=C3)[N+](=O)[O-])O |
Autres numéros CAS |
115664-55-6 |
Synonymes |
3-Nitrofluoranthen-6-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



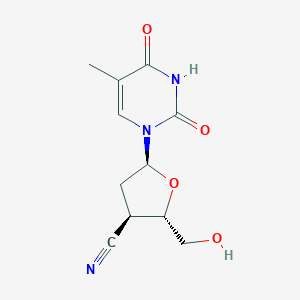
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
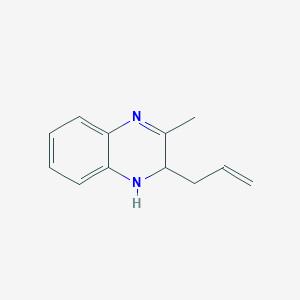
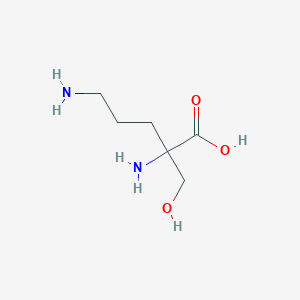

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
